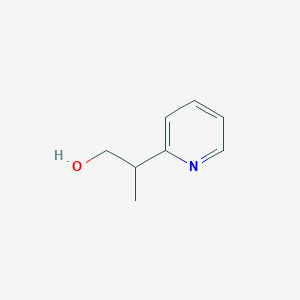

2-(吡啶-2-基)丙-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Pyridin-2-yl)propan-1-ol” is a chemical compound that is used as a reagent in the synthesis of pyridylalcohols, which exhibit hypoglycemic activity in fasted rats . It is a light yellow or brown liquid .

Synthesis Analysis

The synthesis of “2-(Pyridin-2-yl)propan-1-ol” involves the use of N-hetaryl ureas and alcohols in a catalyst-free synthesis . The reaction proceeds through the intermediate formation of hetaryl isocyanates . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Chemical Reactions Analysis

“2-(Pyridin-2-yl)propan-1-ol” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been found to exhibit better anti-fibrotic activities than Pirfenidone and Bipy55′DC .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-2-yl)propan-1-ol” are not fully detailed in the sources. It is described as a light yellow or brown liquid .科学研究应用

分子聚集研究

2-(吡啶-2-基)丙-1-醇因其在分子聚集中的作用而受到研究。在一项专注于吡啶-丙-2-醇溶液的研究中,发现这些溶液中的氢键聚集体(H-聚集体)表现出环振动带的位移。这种位移受吡啶浓度的影响,表明2-(吡啶-2-基)丙-1-醇的结构与其在溶液中的聚集特性之间存在关系。量子化学计算进一步证实了这些发现,突出了2-(吡啶-2-基)丙-1-醇在研究分子相互作用和聚集体形成中的重要性(Tukhvatullin等人,2010)。

配位化学

2-(吡啶-2-基)丙-1-醇的另一个重要应用是在配位化学中。研究表明它可用于形成与镉(II)等金属的配合物。这些配合物已使用各种光谱方法和晶体学进行表征,揭示了它们的结构细节和在材料科学和催化中的潜在应用(Hakimi等人,2013)。

新型化合物的合成

2-(吡啶-2-基)丙-1-醇也用于新型化合物的合成。例如,该化合物的衍生物已被合成,具有潜在的α1受体拮抗活性。这展示了该化合物作为药物化学中构建模块的多功能性,有助于开发新的药理剂(Hon,2013)。

催化和化学反应

在催化中,2-(吡啶-2-基)丙-1-醇因其在脱氢等反应中的作用而受到研究。研究已经探讨了该化合物与各种催化剂的相互作用,提供了对反应机理和更有效的催化过程开发的见解(Legrouri等人,1998)。

氢键和结晶研究

研究还探讨了2-(吡啶-2-基)丙-1-醇对氢键和结晶过程的影响。研究表明,吡啶(该化合物的组成部分)如何影响某些分子的结晶,为分子相互作用和新材料的设计提供了宝贵的见解(Matsumoto等人,2003)。

作用机制

Target of Action

Similar compounds have been found to target enzymes such ascytochrome P450 enzymes 51 (CYP51) , which play a crucial role in maintaining the integrity and growth of fungal cell membranes .

Mode of Action

For instance, Oteseconazole, a compound that targets CYP51, prevents the synthesis of ergosterol, a key component of fungal cell membranes . This disruption in ergosterol production leads to increased fungal membrane permeability, ultimately causing cell death .

Biochemical Pathways

Based on the action of similar compounds, it can be inferred that the compound may interfere with theergosterol biosynthesis pathway in fungi, leading to cell death .

Result of Action

Based on the action of similar compounds, it can be inferred that the compound may lead to increased membrane permeability and subsequent cell death in fungi .

未来方向

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and depends on the specific biochemical context

Cellular Effects

Some studies suggest that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature

Metabolic Pathways

It is known that similar compounds can interact with various enzymes and cofactors

属性

IUPAC Name |

2-pyridin-2-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZXELXVPQSDGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68888-19-7 |

Source

|

| Record name | 2-(pyridin-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B2951027.png)

![2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2951028.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2951029.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2951035.png)

![4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2951036.png)

![(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2951042.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2951043.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride](/img/structure/B2951044.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2951050.png)